

## Sodium dichromate dihydrate chemical formula and structure

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Compound Name: Sodium dichromate dihydrate

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# Sodium Dichromate Dihydrate: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

**Sodium dichromate dihydrate** (Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>·2H<sub>2</sub>O) is an inorganic compound that serves as a primary source of chromium for numerous industrial applications and as a potent oxidizing agent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of its chemical formula, structure, physicochemical properties, and key experimental protocols relevant to its synthesis and analysis.

### **Chemical Formula and Structure**

The chemical formula for **sodium dichromate dihydrate** is Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>·2H<sub>2</sub>O.[1][3] Its IUPAC name is disodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;dihydrate.[4] The compound consists of two sodium ions (Na<sup>+</sup>), one dichromate ion (Cr<sub>2</sub>O<sub>7</sub><sup>2-</sup>), and two water molecules of crystallization.[4][5] The dichromate anion features two tetrahedral CrO<sub>4</sub> units sharing a common oxygen atom.

## **Physicochemical Properties**

**Sodium dichromate dihydrate** presents as a bright orange-red, odorless, crystalline solid.[1] [2][3] It is highly soluble in water, a characteristic that distinguishes it from its potassium



counterpart, and is also soluble in methanol and ethanol.[2] The compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air.[6]

Table 1: Physical and Chemical Properties of Sodium Dichromate Dihydrate

Property	Value	References
Molecular Formula	Na <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> ·2H <sub>2</sub> O	[1][7]
Molecular Weight	298.00 g/mol	[1][4]
CAS Number	7789-12-0	[1][8]
Appearance	Bright orange-red crystalline solid	[1][3][8]
Density	2.35 g/cm <sup>3</sup>	[3][8]
Melting Point	91-100 °C (loses water)	[9][8]
Anhydrous Melting Point	356.7 °C	[2][3][10]
Boiling Point	Decomposes at 400 °C	[2][3][9]
Solubility in Water	731.8 g/L at 20 °C	[3][10]
рН	3.5 (100 g/L solution at 20 °C)	[3][10]

## **Crystallographic Data**

Studies on the crystal structure of **sodium dichromate dihydrate** indicate a monoclinic crystal system.[11][12]

Table 2: Crystallographic Data for **Sodium Dichromate Dihydrate** 



Parameter	Value	References
Crystal System	Monoclinic	[11][12]
Space Group	P21/m	[11]
Unit Cell Dimensions	a = 6.05 Å, b = 10.5 Å, c = 12.6 Å	[11][12]
Angle (β)	94.9°	[11][12]

# **Experimental Protocols Industrial Synthesis from Chromite Ore**

The large-scale production of sodium dichromate involves a multi-step process starting from chromium(III) oxide-containing ores, primarily chromite.[2][13]

#### Methodology:

Alkaline Roasting: Chromite ore is fused with a base, typically sodium carbonate (soda ash), and sometimes lime, in a rotary kiln at approximately 1000 °C in the presence of air (oxygen).[2][14] This oxidative fusion converts the insoluble chromium(III) oxide into soluble sodium chromate (Na<sub>2</sub>CrO<sub>4</sub>).

$$\circ$$
 2 Cr<sub>2</sub>O<sub>3</sub> + 4 Na<sub>2</sub>CO<sub>3</sub> + 3 O<sub>2</sub>  $\rightarrow$  4 Na<sub>2</sub>CrO<sub>4</sub> + 4 CO<sub>2</sub>[2]

- Leaching: The resulting calcined material, known as the "roast," is leached with hot water to dissolve the sodium chromate.[2][15] Other ore components like iron and aluminum compounds remain largely insoluble and can be separated by filtration.[2][13]
- Acidification and Conversion: The filtered sodium chromate solution is acidified. This is
  typically achieved by treatment with sulfuric acid or by sparging with carbon dioxide under
  pressure.[2][15] Acidification converts the yellow chromate solution to the orange dichromate
  solution.[2]

$$\circ$$
 2 Na<sub>2</sub>CrO<sub>4</sub> + H<sub>2</sub>SO<sub>4</sub>  $\rightarrow$  Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub> + Na<sub>2</sub>SO<sub>4</sub> + H<sub>2</sub>O[2]



• Crystallization: The sodium dichromate solution is concentrated by evaporation and then cooled, causing the dihydrate form (Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>·2H<sub>2</sub>O) to crystallize out.[2][15] The crystals are then separated from the mother liquor and dried.[15]



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Industrial Synthesis Workflow

## **Laboratory Purification: Recrystallization**

For achieving higher purity, commercial-grade **sodium dichromate dihydrate** can be purified by recrystallization from water.

#### Methodology:

- Prepare a saturated solution of **sodium dichromate dihydrate** in a minimal amount of hot deionized water. The high solubility at elevated temperatures is leveraged in this step.[9][16]
- Filter the hot solution through a pre-heated funnel to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then chill further in an ice bath to maximize crystal formation.
- Collect the resulting orange-red crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor.



 Dry the purified crystals. Note that prolonged heating at 100°C will lead to dehydration, forming the anhydrous salt.[9][16][17]

### **Analytical Protocol: Assay by Redox Titration**

The purity (assay) of a sodium dichromate sample can be accurately determined by iodometric titration, which relies on its strong oxidizing properties.[17]

#### Methodology:

- Sample Preparation: Accurately weigh approximately 0.2 g of the sodium dichromate dihydrate sample and dissolve it in 200 mL of deionized water.
- Reaction: To the solution, add 7 mL of concentrated hydrochloric acid and 3 g of potassium iodide (KI). The dichromate will oxidize the iodide ions to iodine (I<sub>2</sub>), resulting in a color change. The solution itself is reduced, indicated by a change to a greenish color.

o 
$$Cr_2O_7^{2-}$$
 + 14 H<sup>+</sup> + 6 I<sup>-</sup> → 2  $Cr^{3+}$  + 3 I<sub>2</sub> + 7 H<sub>2</sub>O

- Incubation: Mix the solution thoroughly and allow it to stand in the dark for 10 minutes to ensure the reaction goes to completion.
- Titration: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) volumetric solution.

$$\circ$$
 I<sub>2</sub> + 2 S<sub>2</sub>O<sub>3</sub><sup>2-</sup>  $\rightarrow$  2 I<sup>-</sup> + S<sub>4</sub>O<sub>6</sub><sup>2-</sup>

- Endpoint Detection: As the endpoint is approached (the dark brown/red color of the iodine fades to yellow), add a few drops of starch indicator solution. This will form a deep blue complex with the remaining iodine.
- Continue the titration dropwise until the blue color disappears, leaving a clear, greenish-blue solution. This marks the endpoint.
- Calculation: The concentration of the sodium dichromate dihydrate is calculated based on the volume of sodium thiosulfate solution used. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.004967 g of Na<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>·2H<sub>2</sub>O.[17]



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